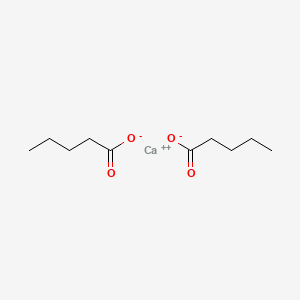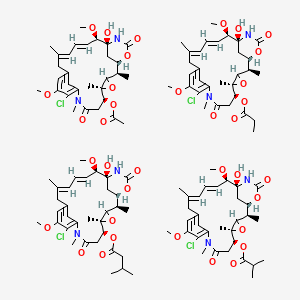
Calcium divalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium divalerate can be synthesized through the reaction of divaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving divaleric acid in an appropriate solvent, such as ethanol, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting divaleric acid with calcium oxide in a controlled environment. The reaction is carried out in large reactors where temperature and pressure are carefully monitored to ensure optimal yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Calcium divalerate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: Under reducing conditions, this compound can be converted back to divaleric acid and calcium metal.
Substitution: this compound can participate in substitution reactions where the divalerate ion is replaced by other anions, forming different calcium salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various acids or salts that can provide the substituting anion.
Major Products Formed:
Oxidation: Calcium carbonate and other oxidation by-products.
Reduction: Divaleric acid and calcium metal.
Substitution: Different calcium salts depending on the substituting anion.
Scientific Research Applications
Calcium divalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a calcium supplement.
Industry: Utilized in the production of various calcium-based materials and as an additive in certain industrial processes.
Mechanism of Action
Calcium divalerate can be compared with other calcium salts, such as calcium acetate, calcium citrate, and calcium carbonate. Each of these compounds has unique properties and applications:
Calcium Acetate: Commonly used as a phosphate binder in patients with kidney disease.
Calcium Citrate: Known for its high bioavailability and use as a dietary supplement.
Calcium Carbonate: Widely used as an antacid and calcium supplement.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to form stable complexes and participate in a variety of chemical reactions
Comparison with Similar Compounds
- Calcium acetate
- Calcium citrate
- Calcium carbonate
- Calcium gluconate
Properties
CAS No. |
52303-93-2 |
|---|---|
Molecular Formula |
C10H18CaO4 |
Molecular Weight |
242.33 g/mol |
IUPAC Name |
calcium;pentanoate |
InChI |
InChI=1S/2C5H10O2.Ca/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
YZLMERHFSCVBKZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)







